1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-15-10-16(2)12-20(11-15)26-23(29)14-28-8-6-18(7-9-28)24(30)27-19-4-5-22-21(13-19)25-17(3)31-22/h4-5,10-13,18H,6-9,14H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVQWCBYLOPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately, often starting from 2-aminothiophenol and a suitable aldehyde or ketone, followed by cyclization.
Coupling Reactions: The benzothiazole moiety is then coupled with the piperidine derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Dimethylphenyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry: In material science, derivatives of this compound may be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
1-(2-(Phenylamino)-2-oxoethyl)piperidine-4-carboxamide: Lacks the benzothiazole moiety, potentially altering its biological activity and chemical properties.
N-(2-Methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity in biological systems.
Uniqueness: The presence of both the benzothiazole and dimethylphenyl groups in 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide provides a unique combination of structural features that can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Piperidine ring with a carboxamide functional group.
- Substituents :
- A thiazole moiety which is known for its diverse biological activities.
- A dimethylphenyl group which may influence pharmacological properties.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 366.45 g/mol.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have demonstrated selective cytotoxicity against various cancer cell lines. In particular, compounds analogous to the target molecule have been evaluated for their efficacy against human lung adenocarcinoma cells (A549) and other cancer types, showing promising IC50 values in the low micromolar range .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death. This is often mediated by interactions with proteins involved in cell survival and death pathways .
Anticonvulsant Activity
Research indicates that certain thiazole-containing compounds exhibit anticonvulsant effects. For example, a related compound demonstrated an effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced convulsion models, suggesting potential applications in treating epilepsy .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiazole derivatives, a compound similar to our target showed significant cytotoxicity against A549 cells with an IC50 value of 0.5 µM. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with target proteins involved in tumorigenesis .
Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant activity of thiazole derivatives. The compound exhibited a protective index (PI) indicating its potential as a therapeutic agent for seizure disorders. The mechanism was attributed to modulation of neurotransmitter systems, particularly GABAergic pathways .
Research Findings Summary
| Activity Type | Cell Line/Model | IC50/ED50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.5 µM | Apoptosis induction |
| Anticonvulsant | Picrotoxin model | ED50 = 18.4 mg/kg | GABA modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
